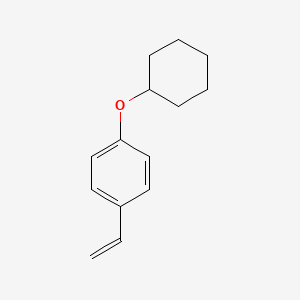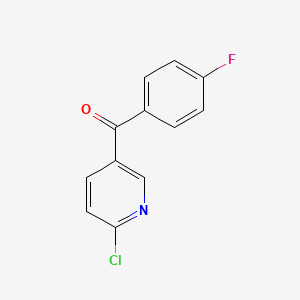
2-Chloro-5-(4-fluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-fluorobenzoyl)pyridine is a chemical compound with the linear formula C12H7ClFNO . It has a molecular weight of 235.64 . The compound is a light yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (6-chloro-3-pyridinyl)(4-fluorophenyl)methanone . The InChI code is 1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H .Physical And Chemical Properties Analysis
2-Chloro-5-(4-fluorobenzoyl)pyridine is a light yellow solid . It has a molecular weight of 235.64 and a linear formula of C12H7ClFNO .Scientific Research Applications
Anti-Proliferative Activity in Cancer Research
2-Chloro-5-(4-fluorobenzoyl)pyridine derivatives have shown significant promise in cancer research. For instance, a study by Alneyadi, Shehadi, and Abdou (2015) synthesized pyridine O-galactosides and 2-(4′-fluorobenzoyloxy)pyridine derivatives, which demonstrated notable anti-proliferative activity against human promyelotic leukemia cells (Alneyadi, Shehadi, & Abdou, 2015).
Development of Novel Fluorescent Probes
2-Chloro-5-(4-fluorobenzoyl)pyridine derivatives are also being explored for their potential in the development of novel fluorescent probes. A research conducted by Shao et al. (2011) on β-lactam carbenes with 2-pyridyl isonitriles resulted in the production of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is another significant application area. Hirohashi et al. (1993) investigated the reactivity of 5-fluorouracil degradation inhibitors, including pyridines, and developed novel antitumor agents, one of which was undergoing clinical trials (Hirohashi et al., 1993).
Pharmaceutical Applications
In the pharmaceutical industry, compounds like 2-Chloro-5-(4-fluorobenzoyl)pyridine are used to synthesize molecules with potential medicinal properties. For example, the synthesis of fluorinated polycyclic dehydroaltenusin analogs, as described by Cao et al. (2022), represents an efficient method to create inhibitors of DNA polymerase with potential therapeutic applications (Cao et al., 2022).
Future Directions
While specific future directions for 2-Chloro-5-(4-fluorobenzoyl)pyridine are not mentioned, fluorinated compounds, in general, have been gaining interest due to their unique physical, chemical, and biological properties . They are increasingly important in research fields like agrochemical, pharmaceutical, and functional materials .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPXXSVDJXBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluorobenzoyl)pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

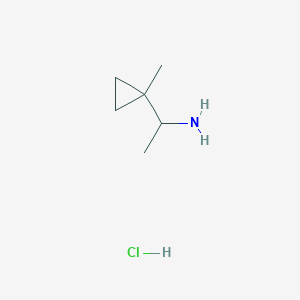
![3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1371218.png)
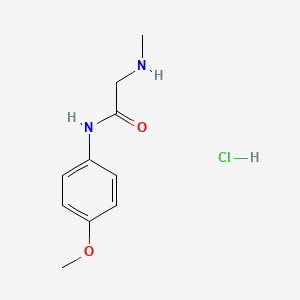
![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)
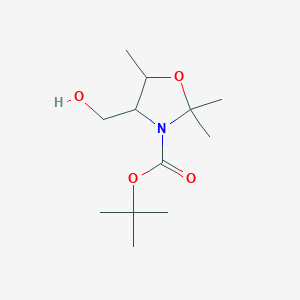
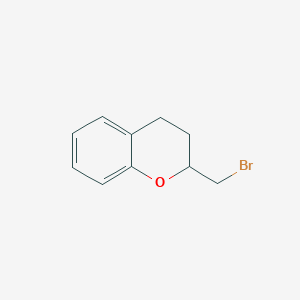
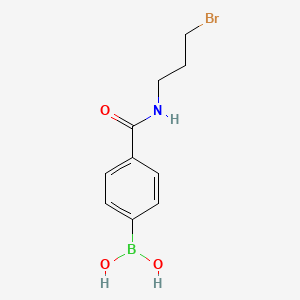
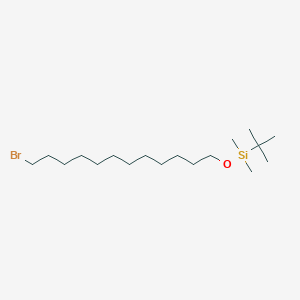
![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)



![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)
